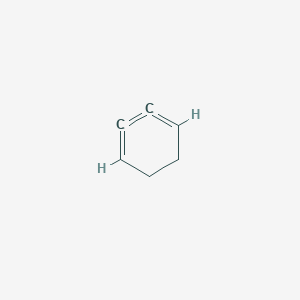
1,2,3-Cyclohexatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Cyclohexatriene is an unstable chemical compound with the molecular formula C6H6. It is an unusual isomer of benzene where the three double bonds are cumulated, resulting in a highly strained structure. This compound was first prepared in 1990 by reacting a cyclohexadiene derivative with cesium fluoride . Due to its instability, this compound is often studied through its derivatives and reactions.
Métodos De Preparación
The synthesis of 1,2,3-Cyclohexatriene involves the reaction of a cyclohexadiene derivative with cesium fluoride . This method generates intermediates that can be trapped via cycloaddition reactions to confirm the existence of the compound . The high energy and reactivity of this compound make it challenging to isolate, and it is typically studied in situ or through its derivatives .
Análisis De Reacciones Químicas
1,2,3-Cyclohexatriene and its derivatives undergo a variety of reactions, including:
Cycloadditions: These reactions involve the formation of cyclic compounds by the addition of multiple unsaturated molecules.
Nucleophilic Additions: These reactions occur when a nucleophile donates an electron pair to an electrophile, forming a new chemical bond.
σ-Bond Insertions: These reactions involve the insertion of a molecule into a sigma bond, leading to the formation of new compounds.
Common reagents used in these reactions include dimethyl trienes and silyl group members . The major products formed from these reactions are often complex organic compounds that can be used in further synthetic sequences .
Aplicaciones Científicas De Investigación
1,2,3-Cyclohexatriene has several scientific research applications, particularly in organic synthesis. Its high energy and reactivity make it a valuable reagent for constructing complex organic molecules . The compound is used in multistep syntheses to rapidly assemble topologically and stereochemically complex molecules . Additionally, this compound and its derivatives are being investigated for their potential use in creating new organic materials .
Mecanismo De Acción
The mechanism of action of 1,2,3-Cyclohexatriene involves its high internal energy and strain, which drive its reactivity in chemical reactions . The cumulated double bonds in the compound create a highly strained structure that readily participates in cycloadditions, nucleophilic additions, and σ-bond insertions . These reactions release the strain energy and form more stable products .
Comparación Con Compuestos Similares
1,2,3-Cyclohexatriene is similar to other strained benzene isomers such as benzyne and 1,2-cyclohexadiene . it is unique due to its cumulated double bonds, which result in a higher strain and reactivity compared to its counterparts . The free energy of this compound is substantially higher than that of benzene, making it a more reactive and versatile reagent in organic synthesis .
Similar compounds include:
Propiedades
Número CAS |
90866-90-3 |
|---|---|
Fórmula molecular |
C6H6 |
Peso molecular |
78.11 g/mol |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1,6H,2,4H2 |
Clave InChI |
LQABCMYNMHGWFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C=C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


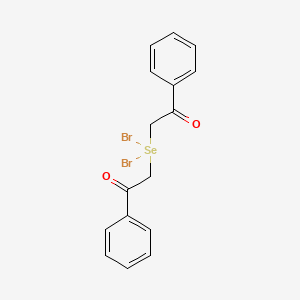
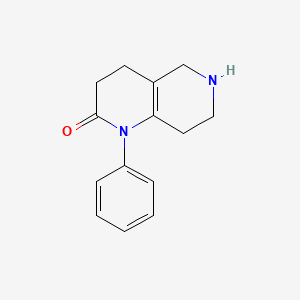
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
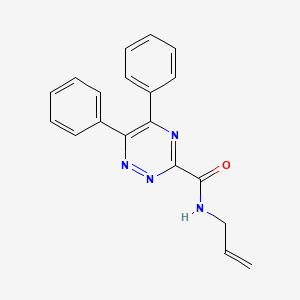

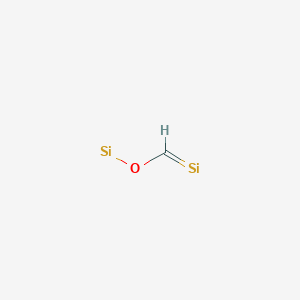
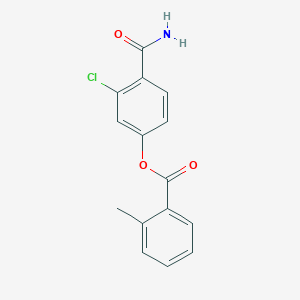

![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
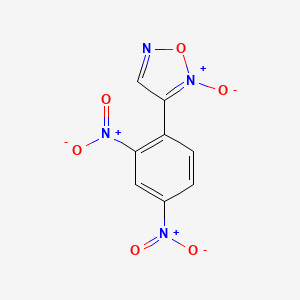
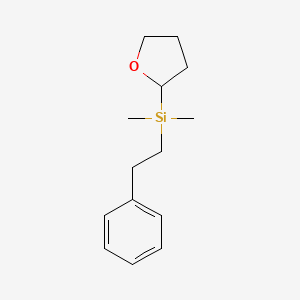
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
